molecular formula C18H26FN3O2S B7140123 N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide

N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide

Cat. No.: B7140123
M. Wt: 367.5 g/mol
InChI Key: KBJCVAKSDJKKDJ-UHFFFAOYSA-N
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Description

N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated aromatic ring, a morpholine ring, and a pyrrolidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O2S/c1-25-13-15-10-16(19)3-2-14(15)11-20-18(23)22-5-4-17(12-22)21-6-8-24-9-7-21/h2-3,10,17H,4-9,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJCVAKSDJKKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=C(C=CC(=C1)F)CNC(=O)N2CCC(C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final compound. Common synthetic routes may include:

    Formation of the Fluorinated Aromatic Intermediate:

    Attachment of the Methylsulfanylmethyl Group: This step involves the alkylation of the aromatic ring with a methylsulfanylmethyl group, typically using a suitable alkylating agent.

    Formation of the Morpholine and Pyrrolidine Rings: These rings are formed through cyclization reactions, often involving amine precursors and suitable cyclizing agents.

    Coupling of Intermediates: The final step involves coupling the prepared intermediates under specific conditions, such as using coupling reagents like EDCI or DCC, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under suitable conditions, such as using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Modulation of Pathways: Modulating key biological pathways, such as inflammatory or apoptotic pathways, to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide is unique due to its combination of a fluorinated aromatic ring, a morpholine ring, and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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